2-Methyl-4-(propane-1-sulfonyl)-benzoic acid
Overview
Description
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group at the second position and a propane-1-sulfonyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the appropriate groups.
Sulfonylation Reaction: The sulfonyl group can be introduced using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reagent concentrations is maintained.
Continuous Flow Processes: Continuous flow chemistry can also be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are typically employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Sulfides and alcohols.
Substitution Products: Halogenated benzenes and nitrobenzenes.
Scientific Research Applications
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the sulfonyl group.
4-(Propane-1-sulfonyl)benzoic acid: Lacks the methyl group.
3-Methyl-4-(propane-1-sulfonyl)benzoic acid: Similar structure but with the methyl group at the third position.
Uniqueness: 2-Methyl-4-(propane-1-sulfonyl)-benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
2-methyl-4-propylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-6-16(14,15)9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMFZYJEQFXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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